molecular formula C8H10O2 B11940150 (1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one CAS No. 66977-62-6

(1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one

Cat. No.: B11940150
CAS No.: 66977-62-6
M. Wt: 138.16 g/mol
InChI Key: NIMWQZGPSLPGEJ-POYBYMJQSA-N
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Description

(1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one: is a bicyclic organic compound characterized by its unique structure, which includes a methylidene group and an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, followed by oxidation and cyclization steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into different derivatives with altered properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new compounds.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its potential as a therapeutic agent.

Medicine

In medicine, this compound is explored for its potential pharmacological properties. Studies focus on its efficacy and safety in treating various medical conditions.

Industry

In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are conducted to elucidate these mechanisms and identify the key molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, (1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one stands out due to its specific structural features and reactivity. Its unique oxabicyclo ring system and methylidene group confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

66977-62-6

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

(1S,6R)-8-methylidene-2-oxabicyclo[4.2.0]octan-7-one

InChI

InChI=1S/C8H10O2/c1-5-7(9)6-3-2-4-10-8(5)6/h6,8H,1-4H2/t6-,8+/m0/s1

InChI Key

NIMWQZGPSLPGEJ-POYBYMJQSA-N

Isomeric SMILES

C=C1[C@@H]2[C@H](C1=O)CCCO2

Canonical SMILES

C=C1C2C(C1=O)CCCO2

Origin of Product

United States

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